molecular formula C16H33IOSiZn B12576757 Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- CAS No. 188743-52-4

Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]-

Cat. No.: B12576757
CAS No.: 188743-52-4
M. Wt: 461.8 g/mol
InChI Key: YCNZRESTOJFWDZ-UHFFFAOYSA-M
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Description

Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- is a complex organozinc compound. It is characterized by the presence of a zinc atom bonded to an iodo group and a heptyl chain substituted with a tris(1-methylethyl)silyl group and an oxo group. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- typically involves the reaction of a silyl halide with a zinc reagent. One common method is the direct synthesis from silyl halides using a coordinating ligand such as TMEDA (tetramethylethylenediamine). This method avoids the need for pyrophoric silyllithium reagents, making it simpler and more economical .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The key is to maintain strict control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine (V)-based oxidants.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles with appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state of the compound, while substitution reactions can introduce different functional groups.

Scientific Research Applications

Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- involves its interaction with molecular targets through its zinc center. Zinc can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical reactions. The compound’s unique structure allows it to participate in a range of organic transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Diethylzinc: Another organozinc compound used in organic synthesis.

    Dimethylzinc: Similar in reactivity but with different alkyl groups.

    Zinc chloride: Commonly used in organic synthesis but lacks the silyl and oxo groups.

Uniqueness

Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- is unique due to its specific functional groups, which confer distinct reactivity and stability. The presence of the tris(1-methylethyl)silyl group enhances its stability and makes it suitable for a broader range of reactions compared to simpler organozinc compounds .

Properties

CAS No.

188743-52-4

Molecular Formula

C16H33IOSiZn

Molecular Weight

461.8 g/mol

IUPAC Name

iodozinc(1+);1-tri(propan-2-yl)silylheptan-1-one

InChI

InChI=1S/C16H33OSi.HI.Zn/c1-8-9-10-11-12-16(17)18(13(2)3,14(4)5)15(6)7;;/h13-15H,1,8-12H2,2-7H3;1H;/q-1;;+2/p-1

InChI Key

YCNZRESTOJFWDZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)C(=O)CCCCC[CH2-].[Zn+]I

Origin of Product

United States

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